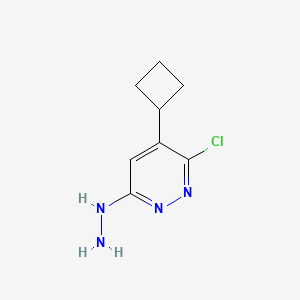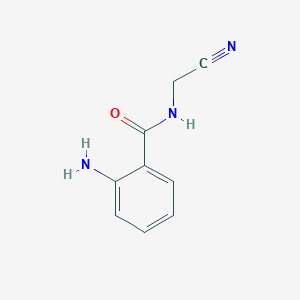
4-Bromo-1,1,2,2-tetrafluorobutane
Descripción general
Descripción
4-Bromo-1,1,2,2-tetrafluorobutane is an organofluorine compound with the molecular formula C4H5BrF4. It is a halogenated butane derivative, characterized by the presence of bromine and fluorine atoms. This compound is used in various chemical synthesis processes and has applications in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1,2,2-tetrafluorobutane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1,2,2-tetrafluorobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1,1,2,2-tetrafluorobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted butanes with different functional groups.
Elimination Reactions: Formation of tetrafluorobutene derivatives.
Oxidation and Reduction: Formation of various oxidized or reduced fluorinated butane derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1,1,2,2-tetrafluorobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated analogs of biological molecules.
Medicine: Investigated for potential use in pharmaceuticals due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1,1,2,2-tetrafluorobutane involves its reactivity with various nucleophiles and bases. The presence of bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution and elimination reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1,1,2-trifluoro-1-butene: A fluorinated building block used in similar applications.
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane: Another halogenated butane derivative with similar reactivity.
Butane, 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl): A compound with additional fluorine atoms, used in specialized chemical synthesis
Uniqueness
4-Bromo-1,1,2,2-tetrafluorobutane is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct reactivity and properties. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
4-bromo-1,1,2,2-tetrafluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF4/c5-2-1-4(8,9)3(6)7/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWAAGBNRJEZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine](/img/structure/B3254194.png)







![Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate](/img/structure/B3254256.png)

![Pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B3254265.png)



